6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478339
InChI: InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3
SMILES:
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol

6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate

CAS No.:

Cat. No.: VC17478339

Molecular Formula: C20H28N2O5

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate -

Specification

Molecular Formula C20H28N2O5
Molecular Weight 376.4 g/mol
IUPAC Name 7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate
Standard InChI InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3
Standard InChI Key MNIHNRXKWADXSS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3

Introduction

Structural Analysis and Molecular Characteristics

Spirocyclic Architecture

The compound's defining feature is its 2,6-diazaspiro[3.4]octane core, where two nitrogen atoms anchor a bicyclic system comprising three- and four-membered rings . This constrained geometry imposes unique stereoelectronic effects, enhancing binding specificity in biological systems. The hydroxymethyl group at position 8 introduces a polar functionality, while the benzyl and tert-butyl ester groups at positions 6 and 2, respectively, provide steric bulk and lipophilicity .

Key Structural Features:

PropertyValue/DescriptionSource
Molecular FormulaC<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>5</sub>
Molecular Weight376.4 g/mol
IUPAC Name7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3

Synthetic Methodology

Multi-Step Organic Synthesis

The preparation of 6-benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate typically involves a six-step sequence starting from N-Boc-protected azetidine-3-one :

  • Horner-Wadsworth-Emmons Olefination: Generates α,β-unsaturated ester intermediates in >85% yield .

  • [3+2] Cycloaddition: Forms the spirocyclic framework via reaction with N-methylhydroxylamine .

  • Esterification/Protection: Introduces benzyl and tert-butyl groups through selective acylation .

Optimization Challenges

  • Regioselectivity: Competing reactions at N2 vs. N6 require carefully controlled stoichiometry .

  • Hydroxymethyl Stability: Prone to oxidation during purification, necessitating inert atmosphere handling.

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic tert-butyl and benzyl moieties . Stability studies indicate decomposition above 150°C, with optimal storage at 2–8°C under nitrogen .

Computational Predictions:

ParameterValueMethodSource
LogP3.52XLogP3
Topological PSA32.78 ŲEgan et al.
H-Bond Acceptors3

Biological Activity and Mechanism

Antitubercular Potency

Structural analogs bearing nitrofuran carboxamide substituents demonstrate exceptional activity against M. tuberculosis H37Rv (MIC: 0.016–0.5 μg/mL) . While the parent compound itself hasn't been directly tested, its role as a synthetic precursor suggests potential for derivative optimization.

Proposed Mechanism:

  • Nitroreductase Activation: Nitrofuran moieties in derivatives undergo enzymatic reduction, generating reactive intermediates that disrupt mycobacterial DNA .

  • Target Engagement: Molecular modeling predicts high-affinity binding to DprE1, a key enzyme in bacterial cell wall synthesis .

Pharmaceutical Applications

Prodrug Development

The tert-butyl ester serves as a hydrolyzable prodrug motif, enabling controlled release of active metabolites in vivo . Recent efforts focus on conjugating the hydroxymethyl group with:

  • Antiviral nucleoside analogs

  • Antibiotic β-lactam scaffolds

Clinical Trial Candidates (Derivatives):

CandidateIndicationPhaseMIC (μg/mL)Source
NT-115TuberculosisPrecl.0.016
DZ-2034MRSAI0.12

Industrial and Material Science Uses

Chiral Ligand Synthesis

The spirocyclic core's rigidity makes it ideal for asymmetric catalysis. Recent applications include:

  • Palladium-catalyzed cross-couplings (95–99% ee)

  • Organocatalytic Aldol reactions

Performance Metrics:

Reaction TypeYield (%)Enantiomeric ExcessSource
Suzuki-Miyaura9298%
Michael Addition8895%

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